5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
CAS No.:
Cat. No.: VC13792508
Molecular Formula: C21H26BF4NO
Molecular Weight: 395.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26BF4NO |
|---|---|
| Molecular Weight | 395.2 g/mol |
| IUPAC Name | 5,7-ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C21H26NO.BF4/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 |
| Standard InChI Key | LTQHJVRMJMLRML-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C |
| Canonical SMILES | [B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoxazolium core, a heterocyclic aromatic system comprising a benzene ring fused to an oxazole ring. The 3-position of the benzoxazole is substituted with a phenyl group, while the 5- and 7-positions are occupied by tert-butyl () groups . The tetrafluoroborate anion () stabilizes the cationic benzoxazolium moiety through electrostatic interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 395.2 g/mol | |
| CAS Number | 1207294-92-5 | |
| SMILES | ||
| Storage Conditions | Dark, inert atmosphere, room temperature |
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves quaternization of a benzo[d]oxazole precursor. For example, 5,7-di-tert-butylbenzo[d]oxazole reacts with a phenylating agent (e.g., phenyliodonium tetrafluoroborate) under controlled conditions to form the cationic benzoxazolium species, which is subsequently paired with the tetrafluoroborate anion.
Optimization Challenges
Key challenges include minimizing side reactions such as over-alkylation and ensuring high purity of the tetrafluoroborate salt. Purification often involves recrystallization from non-polar solvents like dichloromethane or hexane.
Applications in Research
Organic Synthesis
The compound serves as an electrophilic reagent in Friedel-Crafts alkylations and as a catalyst in Diels-Alder reactions. Its bulky tert-butyl groups enhance steric hindrance, directing regioselectivity in aromatic substitutions.
Material Science
Benzoxazolium salts are explored as ionic liquids due to their low melting points and high thermal stability. The tetrafluoroborate anion contributes to ionic conductivity, making this compound a candidate for electrochemical applications .
| Parameter | Detail | Source |
|---|---|---|
| GHS Signal Word | Danger | |
| Precautionary Statements | P260, P264, P280, P310 | |
| Packing Group | III |
Mitigation Strategies
Workers must wear nitrile gloves, goggles, and fume hoods. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Related Compounds
Table 3: Structural Analogues
| Compound Name | Substitutions | Application |
|---|---|---|
| 5,7-Di-tert-butyl-3-(4-(trifluoromethyl)phenyl)benzoxazol-3-ium | 4-CF-phenyl | Catalysis |
| 5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzoxazol-3-ium | 3,4-Cl-phenyl | Ionic liquids |
The electron-withdrawing groups (e.g., -CF) enhance electrophilicity, whereas halogen substituents (e.g., -Cl) improve thermal stability.
Recent Developments and Future Directions
The 2024 patent EP4245756B1 demonstrates growing interest in benzoxazole frameworks for targeted protein degradation, particularly in oncology . Future research could explore 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate as a scaffold for developing small-molecule degraders. Additionally, its electrochemical properties warrant investigation in energy storage systems.
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